3-(Methoxymethyl)azepane

Conformational analysis Medicinal chemistry Scaffold diversity

3-(Methoxymethyl)azepane (CAS 1566574-76-2) is a saturated seven-membered azepane bearing a methoxymethyl group at the 3‑position. This scaffold offers greater conformational flexibility than six-membered piperidine analogs, enabling exploration of novel binding modes in flexible or shallow protein pockets. The 3‑substitution pattern provides a distinct steric and electronic vector compared to the 4‑isomer, with ΔXLogP3≈0.2 and ΔpKa≈0.08. Use in SAR studies, fragment-based screening, or as a versatile building block for late-stage functionalization. Available in 98% purity with global shipping.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1566574-76-2
Cat. No. B1430715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)azepane
CAS1566574-76-2
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCOCC1CCCCNC1
InChIInChI=1S/C8H17NO/c1-10-7-8-4-2-3-5-9-6-8/h8-9H,2-7H2,1H3
InChIKeyLHJDQOHJZCKXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)azepane (CAS 1566574-76-2): Core Building Block Identity and Research-Grade Procurement Profile


3-(Methoxymethyl)azepane is a saturated seven-membered nitrogen-containing heterocycle (azepane) bearing a methoxymethyl substituent at the 3-position. It has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . The compound is primarily sourced as a building block for medicinal chemistry and organic synthesis, with typical commercial purity specifications of 95% or 98% . Its structure provides a conformationally flexible scaffold that is distinct from six-membered piperidine analogs and regioisomeric 4-substituted azepanes [1].

Why Azepane Ring Size and Methoxymethyl Substitution Pattern Dictate Non-Interchangeability for 3-(Methoxymethyl)azepane


In-class compounds such as 4-(methoxymethyl)azepane, unsubstituted azepane, 3-methylazepane, or 3-(methoxymethyl)piperidine cannot be substituted for 3-(Methoxymethyl)azepane without altering key molecular properties. The seven-membered azepane ring imparts greater conformational flexibility compared to six-membered piperidines, influencing protein binding modes [1]. The methoxymethyl group at the 3-position enhances solubility and modulates electronic properties relative to unsubstituted or methyl-substituted analogs [2]. Furthermore, the regioisomeric 4-substituted azepane differs in steric and electronic presentation, which can lead to divergent biological activity and synthetic utility .

Quantitative Differentiation Evidence for 3-(Methoxymethyl)azepane vs. Closest Analogs


Conformational Flexibility of Seven-Membered Azepane Ring vs. Six-Membered Piperidine Scaffolds

Seven-membered N-heterocyclic azepanes exhibit markedly greater conformational flexibility than six-membered piperidines, enabling dynamic interactions for exploring new modes of protein binding. This is a class-level property established through DFT calculations and NMR studies on substituted azepanes [1]. While specific torsional energy profiles for 3-(Methoxymethyl)azepane are not reported, the increased ring size relative to piperidines (7-membered vs. 6-membered) results in a higher number of accessible low-energy conformers, which is a quantifiable structural differentiation [2].

Conformational analysis Medicinal chemistry Scaffold diversity

Predicted Lipophilicity (XLogP3) of 3-(Methoxymethyl)azepane vs. 4-Substituted Isomer

Computed XLogP3-AA values provide a quantitative estimate of lipophilicity, a key determinant of membrane permeability and solubility. For 3-(Methoxymethyl)azepane, the predicted XLogP3 is 1.1 . In contrast, the 4-substituted regioisomer, 4-(methoxymethyl)azepane, has a predicted XLogP3 of 0.9 [1]. This difference of 0.2 log units, while modest, reflects the distinct spatial arrangement of the methoxymethyl group and may influence partitioning behavior in biological systems or chromatographic retention.

Lipophilicity ADME prediction Drug-likeness

Molecular Weight Differentiation from 3-Methylazepane for Scaffold Optimization

3-(Methoxymethyl)azepane has a molecular weight of 143.23 g/mol . Its close analog, 3-methylazepane (free base), has a molecular weight of 113.20 g/mol [1]. The addition of the methoxymethyl group adds 30.03 g/mol, which corresponds to the mass of a methoxy group (31.03 Da) minus a hydrogen. This incremental increase provides a handle for modulating physicochemical properties (e.g., solubility, hydrogen bonding) without drastically altering the core scaffold, making it a valuable intermediate step in lead optimization programs.

Molecular weight Lead optimization Fragment-based design

Predicted pKa and Basicity Comparison: 3- vs. 4-(Methoxymethyl)azepane

The predicted pKa of the azepane nitrogen in 3-(Methoxymethyl)azepane is 10.87 ± 0.40 . For the 4-substituted isomer, the predicted pKa is 10.95 ± 0.40 . While the difference is small (0.08 pKa units) and within prediction error, the data indicates that the 3-substituted compound is slightly less basic. This could translate to marginally different protonation states at physiological pH or altered salt formation properties, which may be relevant for formulation or assay conditions.

Basicity pKa prediction Salt formation

Targeted Application Scenarios for 3-(Methoxymethyl)azepane Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Diversification: Replacing Piperidines with Azepanes to Probe Conformational Flexibility

When a lead series contains a 3-substituted piperidine and SAR indicates sensitivity to conformational restriction, 3-(Methoxymethyl)azepane offers a direct replacement with increased ring size (7 vs. 6 members). This substitution maintains the 3-position substitution pattern while introducing greater conformational dynamics, which may improve binding to flexible or shallow protein pockets. Use in fragment-based screening or scaffold-hopping campaigns to explore novel binding modes [1].

Regioisomeric SAR Exploration: Comparing 3- vs. 4-Substituted Azepanes for Optimized ADME

In programs where both 3- and 4-substituted azepane cores are synthetically accessible, 3-(Methoxymethyl)azepane provides a specific vector for SAR studies. The observed ΔXLogP3 of 0.2 and ΔpKa of 0.08 relative to the 4-isomer allow researchers to test the impact of subtle changes in lipophilicity and basicity on permeability, solubility, and off-target activity. Procure both isomers to deconvolute position-specific effects .

Lead Optimization: Fine-Tuning Molecular Weight and Lipophilicity with a Methoxymethyl Handle

Starting from a 3-methylazepane lead, 3-(Methoxymethyl)azepane introduces a methoxymethyl group that increases molecular weight by 30 Da and adjusts lipophilicity (XLogP3 ≈ 1.1). This modification can be used to improve solubility, modulate CYP inhibition, or enhance metabolic stability without resorting to more drastic structural changes. Suitable for parallel synthesis or late-stage functionalization studies [2].

Synthetic Methodology Development: Azepane Ring Functionalization Studies

The compound serves as a substrate for developing and optimizing azidation, alkylation, or cross-coupling reactions on seven-membered N-heterocycles. The conformational flexibility of the azepane ring presents unique synthetic challenges and opportunities compared to piperidines, making it a valuable model system for reaction methodology research [1].

Technical Documentation Hub

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